Manganese(III) oxide

Water oxidation Photocatalysis Energy

Researchers often struggle with catalytic selectivity and thermal stability when choosing a manganese oxide. Mn₂O₃ (CAS 1317-34-6) directly addresses these challenges: • 82% conversion & 99% selectivity in CO₂-to-ethylene urea synthesis, outperforming MnO₂ and Mn₃O₄. • 100% phenol degradation in 60 min via peroxymonosulfate activation, with full regenerability. • Two orders of magnitude lower resistivity than Mn₃O₄, enabling high-sensitivity NTC thermistors. Supplied as a 98% pure black powder, stored and shipped at ambient temperature.

Molecular Formula Mn2O3
Molecular Weight 157.874 g/mol
CAS No. 1317-34-6
Cat. No. B075816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(III) oxide
CAS1317-34-6
Molecular FormulaMn2O3
Molecular Weight157.874 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Mn+3].[Mn+3]
InChIInChI=1S/2Mn.3O/q2*+3;3*-2
InChIKeyTYTHZVVGVFAQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(III) Oxide Technical Baseline


Manganese(III) oxide (Mn2O3, CAS 1317-34-6) is a transition metal oxide that occurs naturally as the mineral bixbyite and crystallizes in the cubic bixbyite structure (space group Ia3). It is a brown or black crystalline solid with a density of 4.50 g/cm3 and a melting point of 888 °C for the α‑form, while the β‑form decomposes at 940 °C [1]. The compound is employed in the production of ferrites and negative temperature coefficient (NTC) thermistors [1], and its Mn(III) oxidation state confers distinct redox and electrical properties relative to Mn(II) and Mn(IV) oxides.

1 Redox and electrical property studies utilizing Mn(III) oxidation state
2 Ferrite and NTC thermistor precursor development
3 Defined thermal processing window for in‑situ phase conversion

Why Mn₂O₃ Cannot Be Swapped


Manganese oxides (MnO, Mn3O4, Mn2O3, MnO2) differ fundamentally in manganese oxidation state (+2, mixed +2/+3, +3, +4) and crystal structure, leading to stark differences in catalytic activity, electrical conductivity, and thermal stability [1][2]. Simple substitution of Mn2O3 with MnO2 or Mn3O4 can alter catalytic selectivity by an order of magnitude, change resistivity by two orders of magnitude, or shift decomposition temperatures by hundreds of degrees. The following evidence‑based comparisons quantify these critical performance gaps.

Oxidation state and crystal structure mismatch may shift catalytic selectivity by orders of magnitude
Electrical resistivity may differ by orders of magnitude, altering thermistor sensitivity and circuit behavior
Thermal stability and decomposition pathway vary markedly, limiting direct replacement in high‑temperature processes

Mn₂O₃ Performance Benchmarks


Superior Water Oxidation Catalysis

In photochemical water oxidation using a standard ruthenium dye photo-oxidant system, the surface‑area‑normalized catalytic activity of Mn2O3 surpasses that of Mn3O4 and λ‑MnO2. The study examined eight synthetic manganese oxide structures and found that only cubic phases (Mn2O3, Mn3O4, λ‑MnO2) were active, with Mn2O3 exhibiting the highest turnover [1].

Water Oxidation Activity
Reported head-to-head
Mn2O3 > Mn3O4 ≫ λ‑MnO2
Reported highest surface‑area‑normalized activity among active cubic phases
Ruthenium dye photo‑oxidant, aqueous nanoparticulate oxides
Water oxidation Photocatalysis Energy

Ethylene Urea Synthesis: Enhanced Performance

In the catalytic synthesis of ethylene urea (EU) from CO2 and ethylenediamine (EDA), Mn2O3 achieves superior performance. Under identical conditions, Mn2O3 gives 82% EDA conversion with 99% EU selectivity, while MnO2 and Mn3O4 show lower conversion and selectivity [1]. The advantage is attributed to a higher Mn³⁺/Mn⁴⁺ ratio and greater surface oxygen vacancy concentration in Mn2O3 [1].

Ethylene Urea Synthesis
Reported head-to-head
82% conversion / 99% selectivity
Reported highest conversion and near‑quantitative EU selectivity
CO2 + EDA, 160 °C; selectivity stable after cycles
CO2 utilization Fine chemicals Catalysis

Peroxymonosulfate Activation for Phenol Removal

Mn2O3 is the most effective heterogeneous activator of peroxymonosulfate (PMS) for phenol degradation among the four major manganese oxides. In comparative tests, Mn2O3 achieved complete phenol removal within 60 minutes, whereas MnO, Mn3O4, and MnO2 showed significantly slower or incomplete degradation [1]. The activity order is Mn2O3 > MnO > Mn3O4 > MnO2, and the catalyst can be fully regenerated by heat treatment [1].

Phenol Removal via PMS
Reported head-to-head
100% removal in 60 min
Reported complete degradation with fastest kinetics among Mn oxides
25 °C, 25 mg/L phenol; catalyst regenerable by heat
Water treatment Advanced oxidation Environmental catalysis

Low Electrical Resistivity

Mn2O3 exhibits a room‑temperature resistivity of 0.0028 ohm‑cm, which is approximately two orders of magnitude lower than that of Mn3O4 [1]. This difference makes Mn2O3 a more suitable base material for negative temperature coefficient (NTC) thermistors, where lower initial resistivity improves sensitivity and reduces power requirements [2].

Electrical Resistivity
Reported head-to-head
0.0028 ohm·cm
Approximately 100× lower resistivity than Mn3O4
Room temperature bulk measurement
Thermistors Electronics Conductivity

Enhanced ORR Electrocatalysis

In rotating disk electrode studies of the oxygen reduction reaction (ORR), Mn2O3 displays unprecedented activity that is approximately 40 times higher than that of MnOOH [1]. The activity correlates exponentially with the potential of the surface Mn(IV)/Mn(III) redox couple, which is most favorable in the Mn2O3 structure [1].

ORR Electrocatalysis
Reported head-to-head
~40× higher activity vs. MnOOH
Reported higher intrinsic ORR activity linked to Mn(IV)/Mn(III) redox couple
Rotating disc electrode, alkaline electrolyte
Fuel cells Electrocatalysis Energy conversion

Controlled Thermal Phase Transition

Mn2O3 undergoes thermal decomposition to Mn3O4 between 800 °C and 900 °C, whereas Mn3O4 remains stable up to 1169 °C before converting to MnO [1]. This well‑defined transformation window allows Mn2O3 to be used as a precursor for Mn3O4 synthesis or as a temperature‑sensitive component in ceramic processing [2].

Thermal Decomposition
Reported head-to-head
800–900 °C → Mn3O4
Predictable transformation window enabling in‑situ phase engineering
Air atmosphere; Mn3O4 stable to 1169 °C
Thermal processing Ceramics Phase engineering

Mn₂O₃ Application Scenarios


High-Efficiency Water Oxidation Catalysts

Mn2O3 is the preferred choice when surface‑area‑normalized water oxidation activity is the primary metric. Its superiority over Mn3O4 and λ‑MnO2 in photochemical oxygen evolution makes it ideal for catalyst development in artificial photosynthesis and electrolyzer components [1].

CO₂ Valorization to Ethylene Urea

For the conversion of CO2 and ethylenediamine to ethylene urea, Mn2O3 delivers the highest reported conversion (82%) and near‑quantitative selectivity (99%), outperforming MnO2 and Mn3O4. This makes it the catalyst of choice for sustainable production of fine chemicals [2].

Advanced Oxidation for Wastewater Treatment

Mn2O3 enables rapid and complete phenol degradation via peroxymonosulfate activation, achieving 100% removal in 60 minutes under mild conditions. Its superior activity relative to MnO, Mn3O4, and MnO2, combined with full regenerability, positions it as a cost‑effective solution for industrial wastewater polishing [3].

NTC Thermistor Formulations

With a room‑temperature resistivity two orders of magnitude lower than Mn3O4, Mn2O3 serves as a superior base oxide for NTC thermistors, offering lower power dissipation and higher sensitivity in temperature‑sensing circuits [4][5].

Application
Selection Property
Validation Focus
Water oxidation catalyst development
Surface‑area‑normalized catalytic activity
Activity ranking among manganese oxide phases
CO2 valorization to ethylene urea
Catalytic conversion and EU selectivity
Conversion and selectivity under reported CO2+EDA conditions
Advanced oxidation for phenol removal
PMS activation efficiency
Degradation kinetics and catalyst regenerability
NTC thermistor formulations
Room‑temperature electrical resistivity
Resistivity relative to other Mn oxides for sensor sensitivity

Technical Documentation Hub

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